4-(2,4,5-Trimethylphenyl)-1,3-thiazol-2-amine 4-(2,4,5-Trimethylphenyl)-1,3-thiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 383131-99-5
VCID: VC7079728
InChI: InChI=1S/C12H14N2S/c1-7-4-9(3)10(5-8(7)2)11-6-15-12(13)14-11/h4-6H,1-3H3,(H2,13,14)
SMILES: CC1=CC(=C(C=C1C)C2=CSC(=N2)N)C
Molecular Formula: C12H14N2S
Molecular Weight: 218.32

4-(2,4,5-Trimethylphenyl)-1,3-thiazol-2-amine

CAS No.: 383131-99-5

Cat. No.: VC7079728

Molecular Formula: C12H14N2S

Molecular Weight: 218.32

* For research use only. Not for human or veterinary use.

4-(2,4,5-Trimethylphenyl)-1,3-thiazol-2-amine - 383131-99-5

Specification

CAS No. 383131-99-5
Molecular Formula C12H14N2S
Molecular Weight 218.32
IUPAC Name 4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-amine
Standard InChI InChI=1S/C12H14N2S/c1-7-4-9(3)10(5-8(7)2)11-6-15-12(13)14-11/h4-6H,1-3H3,(H2,13,14)
Standard InChI Key FWBGSQIZRDMXMI-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1C)C2=CSC(=N2)N)C

Introduction

Chemical Identification and Structural Properties

Molecular Identity

4-(2,4,5-Trimethylphenyl)-1,3-thiazol-2-amine is systematically identified by its IUPAC name, 4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-amine, and CAS registry number 383131-99-5. Its SMILES notation, CC1=CC(=C(C=C1C)C2=CSC(=N2)N)C, delineates the thiazole ring fused to a trimethyl-substituted benzene moiety. The compound’s InChIKey, FWBGSQIZRDMXMI-UHFFFAOYSA-N, facilitates unambiguous digital referencing in chemical databases.

Table 1: Key Identifiers of 4-(2,4,5-Trimethylphenyl)-1,3-thiazol-2-amine

PropertyValue
CAS No.383131-99-5
Molecular FormulaC12H14N2S\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{S}
Molecular Weight218.32 g/mol
IUPAC Name4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-amine
SMILESCC1=CC(=C(C=C1C)C2=CSC(=N2)N)C
PubChem CID2451339

Crystallographic and Stereochemical Features

Although direct crystallographic data for this compound is unavailable, studies on analogous thiazoles, such as 4-(2,4,6-trimethylbenzyl)-1,3-thiazol-2-amine, reveal that the thiazole ring and aryl substituent adopt a dihedral angle of approximately 75°, influencing molecular packing via N–H⋯N hydrogen bonds . The 2,4,5-trimethylphenyl group likely induces steric hindrance, affecting solubility and reactivity compared to less substituted analogs .

Synthesis and Preparation

General Synthetic Routes

The synthesis of 4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-amine typically involves the reaction of a substituted α-chloroketone with thiourea. For example, 1-chloro-3-(2,4,5-trimethylphenyl)propan-2-one may undergo cyclocondensation with thiourea in aqueous or alcoholic media, yielding the thiazole core .

ClCH2COC6H2(CH3)3+NH2CSNH2C12H14N2S+HCl+H2O\text{ClCH}_2\text{COC}_6\text{H}_2(\text{CH}_3)_3 + \text{NH}_2\text{CSNH}_2 \rightarrow \text{C}_{12}\text{H}_{14}\text{N}_{2}\text{S} + \text{HCl} + \text{H}_2\text{O}

Physicochemical Properties

Solubility and Stability

The compound is reported as soluble in common organic solvents, though exact solubility values (e.g., in water, ethanol, DMSO) require further quantification. The trimethylphenyl group enhances hydrophobicity compared to non-alkylated thiazoles, potentially limiting aqueous solubility.

Thermal and Spectroscopic Data

Boiling points and melting points remain uncharacterized, but related compounds like 4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-amine exhibit a melting point of 380–381 K . Spectral data (IR, NMR, MS) would typically show:

  • IR: N–H stretching (~3300 cm1^{-1}), C=S (∼1150 cm1^{-1}) .

  • 1H NMR^{1}\text{H NMR}: Aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 2.1–2.5 ppm) .

Applications and Future Directions

Medicinal Chemistry

This compound’s scaffold is a candidate for developing anticancer agents, particularly against tubulin-dependent malignancies. Rational modifications, such as introducing sulfonamide or halogen groups, could modulate potency and selectivity .

Materials Science

Thiazoles with bulky aryl groups exhibit nonlinear optical (NLO) properties due to charge-transfer interactions. The trimethylphenyl variant may serve as a building block for organic semiconductors or light-emitting diodes (LEDs) .

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